methyl N-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenylalaninate
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Overview
Description
Methyl N-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenylalaninate is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenylalaninate typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with methyl 2-bromoacetylphenylalaninate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of thiadiazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenylalaninate can undergo various chemical reactions, including:
Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides or sulfoxides.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group in the thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides or sulfoxides, while reduction of the nitro group can produce an amino group .
Scientific Research Applications
Methyl N-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenylalaninate has several scientific research applications, including:
Medicinal Chemistry: Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.
Agriculture: Thiadiazole derivatives have been investigated for their pesticidal and herbicidal properties.
Materials Science: Thiadiazole derivatives can be used as building blocks for the synthesis of advanced materials with unique properties, such as conducting polymers and liquid crystals.
Mechanism of Action
The mechanism of action of methyl N-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenylalaninate involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, leading to inhibition or modulation of their activity. For example, thiadiazole derivatives have been shown to inhibit enzymes like urease and carbonic anhydrase, which are involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl N-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenylalaninate include:
Sulfamethizole: A sulfonamide antibiotic with a thiadiazole ring.
Thiazoles: Compounds with a similar five-membered ring structure containing sulfur and nitrogen atoms.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a thiadiazole ring and a phenylalanine moiety. This unique structure may confer distinct biological activities and properties compared to other thiadiazole derivatives .
Properties
Molecular Formula |
C14H16N4O3S2 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl 2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C14H16N4O3S2/c1-21-12(20)10(7-9-5-3-2-4-6-9)16-11(19)8-22-14-18-17-13(15)23-14/h2-6,10H,7-8H2,1H3,(H2,15,17)(H,16,19) |
InChI Key |
RUMXJKCMYZJIQH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)CSC2=NN=C(S2)N |
Origin of Product |
United States |
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